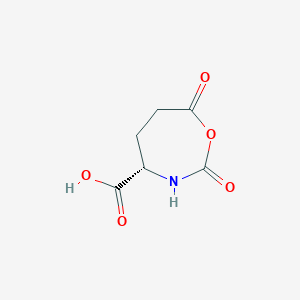
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with an oxalyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid: shares structural similarities with other oxazepane derivatives and lactams.
2,7-dioxo-1,3-oxazepane: A simpler analog without the carboxylic acid group.
1,3-oxazepane-4-carboxylic acid: Lacks the dioxo functionality.
Uniqueness
The presence of both oxo groups and the carboxylic acid functionality in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64750-37-4 |
|---|---|
Molecular Formula |
C6H7NO5 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7-6(11)12-4/h3H,1-2H2,(H,7,11)(H,9,10)/t3-/m0/s1 |
InChI Key |
VRNRPNSUIYUOTC-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)OC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
C1CC(=O)OC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















